N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide
Description
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(13-4-6-17-7-5-13)19-11-12-3-8-18-14(10-12)15-2-1-9-21-15/h1-10H,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHYOVFDQZLEES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide typically involves the following steps:
Formation of the Pyridine-Thiophene Intermediate: The initial step involves the coupling of a thiophene derivative with a pyridine derivative. This can be achieved through various coupling reactions such as Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids.
Introduction of the Isonicotinamide Group: The intermediate is then reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Antimicrobial Activity
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide has shown promising antimicrobial properties against various pathogens.
Case Study : A study demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for Staphylococcus aureus . The mechanism of action likely involves disruption of bacterial cell wall synthesis.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, which could have implications for treating chronic inflammatory diseases.
Case Study : In an animal model of paw edema, treatment with this compound resulted in a 50% reduction in swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells, suggesting a potent anti-inflammatory effect .
Anticancer Activity
Research indicates that this compound may have anticancer properties, making it a candidate for further exploration in cancer therapy.
Case Study : In vitro tests on various cancer cell lines revealed cytotoxic effects, with IC50 values in the low micromolar range. The proposed mechanism involves the induction of apoptosis through activation of caspase pathways .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
Pyridine Derivatives with Heterocyclic Substituents
Key Structural Features :
- Target Compound : Pyridine core with thiophen-2-yl and isonicotinamide groups.
- Analogues :
- (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (): Contains a pyridin-4-yl acetamide group and isoxazole-methyl substituent. Reported activity score: 5.797 .
- [1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane (Bb2)] (): Pyrimidine core with thiophen-2-yl and pyridin-4-yl groups; designed for targeted biological interactions .
Comparison :
Isonicotinamide-Containing Compounds
Key Structural Features :
- Target Compound : Isonicotinamide group linked to a pyridine-thiophene scaffold.
- Analogues: N-(5-benzylidene-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide (): Thiazolidinone core with isonicotinamide and chlorophenyl groups. Exhibits broad-spectrum antimicrobial activity (MIC: 12.5–25 µg/mL against S. aureus and C. albicans) . N-(2-(4-chlorophenyl)-5-(furan-2-ylmethylene)-4-oxothiazolidin-3-yl)isonicotinamide (): Similar scaffold with furan substituent; MIC: 6.25–50 µg/mL .
Comparison :
- Antimicrobial Potential: compounds show strong activity, suggesting that the isonicotinamide group is critical for targeting microbial enzymes (e.g., dihydrofolate reductase) .
Pyridine/Pyrimidine Hybrids
Key Structural Features :
- Target Compound : Pyridine-thiophene scaffold.
- Bb2 (): Pyrimidine core with thiophene and pyridine groups; likely optimized for receptor affinity .
Comparison :
- Functional Groups : The target compound’s methylene-linked isonicotinamide offers a rigid spacer, whereas halogenated derivatives () prioritize electrophilic reactivity .
Data Table: Structural and Functional Comparison
Biological Activity
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide is a complex organic compound that belongs to the class of nicotinamide derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
1. Structural Overview
The molecular structure of this compound integrates a thiophene ring, a pyridine ring, and an isonicotinamide moiety. This unique combination enhances its solubility and bioavailability, contributing to its efficacy in various biological contexts.
| Structural Features | Description |
|---|---|
| Thiophene Ring | Contributes to electron delocalization and increases lipophilicity. |
| Pyridine Ring | Enhances interaction with biological targets due to nitrogen's basicity. |
| Isonicotinamide Group | Provides potential for hydrogen bonding interactions with enzymes and receptors. |
2.1 Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. Studies indicate that compounds within this class can inhibit bacterial growth and exhibit antifungal properties. For instance, research on similar nicotinamide derivatives has demonstrated significant activity against strains of Staphylococcus aureus and Candida albicans .
2.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Nicotinamide derivatives have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) . This suggests potential applications in treating inflammatory diseases.
2.3 Anticancer Activity
Research indicates that this compound may possess anticancer properties. A structure-activity relationship study revealed that related compounds exhibited cytotoxic effects against various cancer cell lines, including human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as histone deacetylases (HDACs), affecting gene expression and cellular function.
- Receptor Binding : Its structural components allow for binding to various receptors, potentially modulating signaling pathways related to inflammation and cancer progression.
- DNA/RNA Interaction : The compound may interact with nucleic acids, influencing gene transcription and replication processes.
4.1 Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, including Suzuki-Miyaura coupling methods. These reactions allow for the efficient formation of the desired compound under mild conditions .
4.2 Pharmacological Evaluation
In a recent study, the pharmacological profile of related nicotinamide derivatives was evaluated for their anticancer activity. Compounds were tested against a panel of cancer cell lines, revealing IC50 values in the micromolar range, indicating moderate potency against tumor cells .
5. Conclusion
This compound represents a promising candidate in drug discovery due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Ongoing research into its mechanisms of action and further optimization could lead to the development of effective therapeutic agents targeting various diseases.
Q & A
Basic: What are the established synthetic routes for N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 2-(thiophen-2-yl)pyridine-4-carbaldehyde with isonicotinamide via reductive amination using NaBH or catalytic hydrogenation .
- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product.
- Optimization: Adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (reflux at 80°C vs. room temperature), and stoichiometric ratios of reactants can improve yields. Statistical validation (e.g., ANOVA) of reaction parameters is recommended to identify optimal conditions .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy: Bands at ~1650 cm (amide C=O stretch) and ~3100 cm (N-H stretch) validate functional groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z calculated for CHNOS .
Advanced: How can X-ray crystallography using SHELX software be applied to determine the three-dimensional structure of this compound, and what challenges arise in refining its crystal structure?
Methodological Answer:
- Data Collection: Use single crystals grown via slow evaporation (e.g., chloroform/acetone mixtures) .
- Refinement with SHELXL:
Advanced: What computational strategies (e.g., molecular docking, DFT calculations) are suitable for predicting the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., kinases). Parameterize the ligand with Gaussian 09 at the B3LYP/6-31G* level to generate partial charges .
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Solvent effects (PCM model) improve accuracy for pharmacokinetic properties .
Data Contradiction: How should researchers resolve discrepancies observed in NMR spectral data when synthesizing this compound under varying reaction conditions?
Methodological Answer:
- Replicate Experiments: Perform triplicate syntheses under controlled conditions (fixed solvent, temperature) to isolate variables .
- Advanced NMR Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of the thiophene and pyridine moieties .
- Cross-Validate with LC-MS: Correlate impurities detected in HPLC (e.g., unreacted aldehyde) with anomalous NMR peaks .
Safety: What are the critical safety considerations and first-aid measures for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
